Phosphoinositide 3-kinase inhibitor 31, commonly referred to as PI3K-IN-31, is a synthetic compound designed to inhibit the activity of phosphoinositide 3-kinases, which are crucial in various cellular processes including growth, proliferation, and survival. The compound is primarily studied for its potential therapeutic applications in cancer and other diseases characterized by dysregulated PI3K signaling.
PI3K-IN-31 is synthesized through a series of chemical reactions that involve the modification of pyrimidine derivatives. The structural design aims to enhance specificity and potency against various isoforms of phosphoinositide 3-kinase.
PI3K-IN-31 belongs to the class of small molecule inhibitors specifically targeting the phosphoinositide 3-kinase signaling pathway. This pathway is integral to cellular metabolism and growth, making it a significant target in cancer therapy.
The synthesis of PI3K-IN-31 typically involves multi-step organic reactions. Key steps include:
The synthesis process may utilize techniques such as:
The molecular structure of PI3K-IN-31 features a pyrimidine core with various substituents that enhance its binding affinity to the target enzyme. The specific arrangement of functional groups is critical for its inhibitory activity.
Key data points include:
PI3K-IN-31 undergoes several chemical reactions during its synthesis, including:
The reaction conditions (temperature, solvent, and time) are optimized for maximum yield and selectivity towards the desired product. Reaction monitoring is performed using thin-layer chromatography or spectroscopic methods.
PI3K-IN-31 exerts its inhibitory effects by binding to the active site of phosphoinositide 3-kinase, preventing substrate phosphorylation. This inhibition disrupts downstream signaling pathways associated with cell growth and survival.
In vitro studies have demonstrated that PI3K-IN-31 effectively reduces the phosphorylation levels of key downstream targets such as Akt and mTOR, leading to decreased cell proliferation in cancer cell lines.
PI3K-IN-31 has been primarily investigated for its potential applications in:
The Phosphatidylinositol 3-kinase (Phosphatidylinositol 3-kinase) pathway is a critical signal transduction network regulating fundamental cellular processes, including survival, proliferation, metabolism, and motility. Aberrant activation of this pathway, frequently driven by mutations in Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha or loss of Phosphatase and Tensin Homolog function, constitutes a hallmark of diverse malignancies [2] [5] [10]. Class I Phosphatidylinositol 3-kinase enzymes, categorized into IA (catalytic subunits p110α, p110β, p110δ) and IB (p110γ), generate the lipid second messenger Phosphatidylinositol-3,4,5-Trisphosphate. This molecule recruits downstream effectors such as Protein Kinase B and Mammalian Target of Rapamycin, driving oncogenic phenotypes [2] [9] [10].
Class I isoforms exhibit distinct expression patterns and mechanisms of activation:
All class I isoforms signal via Protein Kinase B/Mammalian Target of Rapamycin activation but exhibit isoform-specific dependencies on upstream regulators like Rat Sarcoma Viral Oncogene Homolog or G-Protein Coupled Receptors [3] [6].
Hyperactivation of the Phosphatidylinositol 3-Kinase pathway is oncogenic across diverse cancers (Table 1). Targeting this pathway aims to disrupt downstream survival and proliferative signals while potentially overcoming resistance to conventional therapies. The therapeutic rationale is strengthened by:
Table 1: Prevalence of Class I Phosphatidylinositol 3-Kinase Pathway Alterations in Human Cancers [10]
| Gene/Isoform | Alteration Type | Exemplary Cancer Types | Frequency Range |
|---|---|---|---|
| Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha (p110α) | Mutation | Endometrial, Breast, Colorectal | 7.1% - 53.0% |
| Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha (p110α) | Amplification | Head and Neck, Lung, Cervical | 9.1% - 100% |
| Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Beta (p110β) | Overexpression | Prostate, Glioblastoma | 40.0% - 46.7% |
| Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Regulatory Subunit 1 (p85α) | Mutation | Endometrial, Glioblastoma, Colorectal | 4.6% - 32.8% |
| Phosphatase and Tensin Homolog | Deletion/Mutation | Glioblastoma, Endometrial, Prostate | 20% - 80% |
The evolution of Phosphatidylinositol 3-Kinase inhibitors progressed from early pan-Phosphatidylinositol 3-Kinase agents (e.g., Buparlisib) to isoform-selective compounds. Pan-inhibitors often demonstrated limited therapeutic windows due to on-target toxicities from simultaneous blockade of multiple isoforms [4] [7]. Second-generation inhibitors (e.g., Alpelisib for p110α, Idelalisib for p110δ) improved specificity but faced challenges related to pathway reactivation and resistance [4]. PI3K-IN-31 (Compound 6b) represents a potent, ATP-competitive inhibitor designed to target specific class IA isoforms with nanomolar potency. Its development aligns with the strategy to balance efficacy against key oncogenic isoforms (particularly p110α and p110δ) while potentially mitigating off-target effects [1] [4].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6